![molecular formula C10H14BrNO2 B014625 Bromhidrato de 1-metil-1,2,3,4-tetrahidroisoquinolina-6,7-diol CAS No. 59709-57-8](/img/structure/B14625.png)
Bromhidrato de 1-metil-1,2,3,4-tetrahidroisoquinolina-6,7-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved through several methods, including the improvement of synthetic processes to increase overall yield. For instance, a method reported involves the preparation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine through acetylation, cyclization, and reduction steps, resulting in an improved overall yield of 80.8% (Song Hong-rui, 2011).
Molecular Structure Analysis
The molecular structure of related tetrahydroisoquinoline derivatives has been elucidated using X-ray crystallography, revealing detailed information about their conformation and stereochemistry. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was established by X-ray crystallography, highlighting the distorted conformation towards canonical forms and the presence of intermolecular hydrogen bonds (G. Argay et al., 1995).
Chemical Reactions and Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives undergo various chemical reactions that influence their neuroprotective or neurotoxic activities. Hydroxyl substitution on the molecule decreases toxicity, while methoxyl substitution increases it. Derivatives with hydroxy substitutions have shown potential for the treatment of Parkinson's disease due to their neuroprotective activity (K. Okuda et al., 2003).
Physical Properties Analysis
The analysis of physical properties, including solubility, melting point, and crystalline structure, is crucial for understanding the behavior of these compounds under different conditions. However, specific details on the physical properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide are not directly available in the provided references.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group behavior, play a significant role in the application and handling of these molecules. The presence of hydroxyl groups in the 6,7 positions of tetrahydroisoquinoline derivatives, for example, influences their toxicity and pharmacological effects, indicating the importance of functional groups in determining the compound's properties (A. Hjort et al., 1942).
Aplicaciones Científicas De Investigación
Agente neuroprotector
1MeTIQ ha ganado un interés especial como neuroprotector . Tiene la capacidad de antagonizar el síndrome conductual producido por neurotoxinas conocidas . Esto implica a 1MeTIQ en mecanismos únicos y complejos de neuroprotección en diversas enfermedades neurodegenerativas del sistema nervioso central .
Antagonista de las neurotoxinas
1MeTIQ demuestra actividad neuroprotectora al antagonizar los efectos conductuales y bioquímicos de la neurodegeneración dopaminérgica inducida por numerosas neurotoxinas experimentales como MPTP, 1BnTIQ, rotenona .
Inhibidor de la monoaminooxidasa (MAO)
Se cree que 1MeTIQ inhibe la MAO, una enzima que cataliza la oxidación de las monoaminas . Esta inhibición puede desempeñar un papel esencial en la neuroprotección .
Eliminador de radicales libres
1MeTIQ tiene propiedades de eliminación de radicales libres . Esto significa que puede neutralizar los radicales libres nocivos en el cuerpo, lo cual es otra forma en que contribuye a la neuroprotección .
Antagonista del sistema glutamatérgico
También se sabe que 1MeTIQ antagoniza el sistema glutamatérgico . Esto significa que puede inhibir la acción del glutamato, un neurotransmisor que participa en la comunicación entre las células nerviosas
Mecanismo De Acción
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (1MeTIQ) is an endogenous substance present in the mammalian brain . It primarily targets the dopaminergic system and has been shown to act as an antidopaminergic agent .
Mode of Action
1MeTIQ interacts with its targets by inhibiting the monoamine oxidase (MAO) . This inhibition prevents the oxidation of dopamine and serotonin in all investigated structures . It also exhibits neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
The primary biochemical pathway affected by 1MeTIQ is the dopaminergic pathway . By inhibiting MAO, 1MeTIQ prevents the breakdown of monoamines, leading to increased concentrations of dopamine and serotonin in the brain . This results in the activation of the noradrenergic system .
Pharmacokinetics
It is known that 1metiq is a reversible, short-acting, moderate inhibitor of mao a/b .
Result of Action
The inhibition of MAO by 1MeTIQ leads to increased concentrations of monoamines in the brain . This results in an antidepressant-like effect, similar to the effect of imipramine . It also demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Action Environment
The action of 1MeTIQ is influenced by the environment within the mammalian brain . .
Safety and Hazards
The safety and hazards of 1-Methyl-1,2,3,4-tetrahydroisoquinoline are not fully known. However, it is known to produce an antidepressant-like effect similar to the effect of imipramine when administered systemically in rats .
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGXKJQIOUTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369987 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59709-57-8 | |
Record name | 59709-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.